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Compound of Interest

Compound Name:
2-(1-Propyl-1H-pyrazol-3-yl)acetic

acid

CAS No.: 1782829-26-8

Cat. No.: B2651789 Get Quote

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms,

stands as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its remarkable versatility and

ability to engage in diverse biological interactions are evidenced by its presence in numerous

FDA-approved drugs, including the anti-inflammatory celecoxib (Celebrex), the erectile

dysfunction treatment sildenafil (Viagra), and several oncology agents like crizotinib.[1][4][5][6]

Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer,

anti-inflammatory, antimicrobial, and antiviral properties.[6][7][8][9] This success has cemented

the pyrazole nucleus as a cornerstone for the development of novel therapeutics.

This guide focuses on 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid, a key building block designed

for the efficient construction of chemical libraries. Its structure is strategically designed for

diversity-oriented synthesis: the carboxylic acid group provides a reliable handle for a variety of

coupling reactions, while the N-propylated pyrazole core offers a stable, drug-like scaffold that

can be further elaborated. This document provides detailed protocols for its synthesis and its

application in generating diverse molecular libraries for screening and lead discovery programs.

Physicochemical and Structural Properties
Understanding the fundamental properties of a building block is critical for designing robust

synthetic protocols. The key characteristics of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid and its

parent compound are summarized below.
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Property Value Source / Note

IUPAC Name
2-(1-Propyl-1H-pyrazol-3-

yl)acetic acid
---

Molecular Formula C₈H₁₂N₂O₂ ---

Molecular Weight 168.19 g/mol ---

CAS Number
1354921-87-5

(Representative)
Varies by supplier

Appearance White to off-white solid
Typical for this class of

compounds

Solubility
Soluble in methanol, DMF,

DMSO

General solubility for polar

organic compounds

Storage
Store sealed, dry, at -20°C for

long-term

To ensure stability and prevent

degradation[10]

pKa ~4.5 (Estimated)
Estimated based on acetic

acid derivatives

Protocol I: Synthesis of 2-(1-Propyl-1H-pyrazol-3-
yl)acetic acid
The synthesis of the title compound can be efficiently achieved through a reliable three-step

sequence starting from commercially available reagents. This protocol provides a general

framework that can be optimized based on available laboratory equipment and specific

substrate reactivities.

Causality in Synthesis Design
The chosen synthetic route is logical and efficient.

Step 1 (Pyrazole Formation): The Knorr pyrazole synthesis, a classic and robust method

involving the condensation of a β-ketoester with a hydrazine derivative, is employed to form

the core heterocyclic ring.
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Step 2 (N-Alkylation): Introducing the propyl group at the N1 position is crucial. Using a base

like potassium carbonate is standard for deprotonating the pyrazole nitrogen, making it

nucleophilic enough to react with an alkyl halide. The choice of solvent (e.g., DMF or

Acetonitrile) facilitates this Sₙ2 reaction. Regioselectivity is a key consideration; alkylation

typically favors the less sterically hindered nitrogen.

Step 3 (Saponification): The final step is the hydrolysis of the ethyl ester to the desired

carboxylic acid. This is a standard saponification reaction using a strong base like sodium

hydroxide, followed by acidic workup to protonate the carboxylate salt.

Visualized Synthetic Workflow
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Diethyl 1,3-acetonedicarboxylate

Step 1: Pyrazole Formation
(Knorr Synthesis)

Hydrazine hydrate

1-Bromopropane, K₂CO₃

Step 2: N-Alkylation

NaOH, then HCl

Step 3: Ester Hydrolysis
(Saponification)

Ethyl 2-(1H-pyrazol-3-yl)acetate

Ethyl 2-(1-propyl-1H-pyrazol-3-yl)acetate

2-(1-Propyl-1H-pyrazol-3-yl)acetic acid

Click to download full resolution via product page

Caption: Synthetic route to 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid.

Detailed Step-by-Step Procedure
Step 1: Synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate

To a stirred solution of diethyl 1,3-acetonedicarboxylate (1.0 equiv.) in ethanol, add hydrazine

hydrate (1.1 equiv.) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours,

monitoring by TLC or LC-MS.

Upon completion, cool the mixture and remove the solvent under reduced pressure.

Purify the crude residue by column chromatography (silica gel, ethyl acetate/hexanes

gradient) to yield ethyl 2-(1H-pyrazol-3-yl)acetate.

Step 2: Synthesis of Ethyl 2-(1-propyl-1H-pyrazol-3-yl)acetate

Dissolve ethyl 2-(1H-pyrazol-3-yl)acetate (1.0 equiv.) in anhydrous DMF or acetonitrile.

Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

Add 1-bromopropane (1.2 equiv.) and heat the mixture to 60-80 °C. Stir overnight or until the

starting material is consumed (monitor by LC-MS).

Cool the reaction, filter off the inorganic salts, and dilute the filtrate with water.

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with

brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purify by column chromatography to isolate the desired N1-propylated product.

Step 3: Synthesis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid

Dissolve the purified ethyl ester from Step 2 (1.0 equiv.) in a mixture of methanol or THF and

water.

Add sodium hydroxide (NaOH, 2.0-3.0 equiv.) and stir the mixture at room temperature or

with gentle heating (e.g., 40 °C) until the ester is fully hydrolyzed (monitor by LC-MS).

Cool the reaction mixture in an ice bath and acidify to pH ~2-3 with 1M HCl.

A precipitate may form, which can be collected by filtration. Alternatively, extract the product

into an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the final product, 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid,

typically as a solid.

Protocol II: Application in Parallel Library Synthesis
via Amide Coupling
The carboxylic acid functionality is an ideal anchor for library synthesis, most commonly

through amide bond formation. This protocol details a method for generating a diverse library of

amides in a 96-well plate format using parallel synthesis.

Principle of Amide Coupling
Direct reaction between a carboxylic acid and an amine is generally unfavorable. Coupling

reagents are used to activate the carboxylic acid by converting the hydroxyl group into a better

leaving group, forming a highly reactive intermediate (e.g., an active ester). This intermediate is

then readily attacked by the amine nucleophile to form the stable amide bond.[11] Reagents

like HATU or HBTU are highly efficient for this purpose.

Visualized Parallel Amide Synthesis Workflow
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Plate 1: Reagent Preparation

Plate 2: Reaction

Plate 3: Workup & Analysis

Stock Solution:
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid

Dispense Acid, Activator,
and Amines into Reaction Plate

Stock Solution:
HATU + DIPEA

Amine Library Plate
(Amine 1, Amine 2, ... Amine 96)

Incubate & Stir
(Room Temp, 16h)

Parallel Workup
(e.g., Liquid-Liquid Extraction)

QC Analysis
(LC-MS)

Final Amide Library Plate
(96 Unique Compounds)
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Four Diverse Inputs

Amine
(R1-NH2)

One-Pot Reaction
(Ugi-4CR)

Aldehyde
(R2-CHO)

Isocyanide
(R3-NC)

Carboxylic Acid
(R4-COOH)

Complex α-Acylamino Amide Product

Click to download full resolution via product page

Caption: Logic of the Ugi four-component reaction for library synthesis.

Detailed Step-by-Step Procedure
Materials & Reagents:

2-(1-Propyl-1H-pyrazol-3-yl)acetic acid (the "Acid" component)

Libraries of diverse aldehydes, primary amines, and isocyanides

Methanol (MeOH) as the solvent

96-well reaction plates

Procedure:

Stock Solution Preparation:

Prepare 0.5 M stock solutions of the acid, each aldehyde, each amine, and each

isocyanide in methanol.
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Reaction Setup (in a 96-well reaction plate):

The reaction can be set up to vary one, two, or three components across the plate. For

example, to test 12 amines and 8 aldehydes:

Amine Addition: Dispense 50 µL (0.025 mmol, 1.0 equiv.) of each of the 12 amine stock

solutions into the 8 wells of their respective columns (A-H).

Aldehyde Addition: Dispense 50 µL (0.025 mmol, 1.0 equiv.) of each of the 8 aldehyde

stock solutions into the 12 wells of their respective rows (1-12).

Acid Addition: Dispense 50 µL (0.025 mmol, 1.0 equiv.) of the 2-(1-Propyl-1H-pyrazol-3-
yl)acetic acid stock solution to all 96 wells.

Isocyanide Addition: Dispense 50 µL (0.025 mmol, 1.0 equiv.) of a single isocyanide stock

solution to all 96 wells.

Incubation:

Seal the plate and shake at room temperature for 24-48 hours. The reaction progress can

be monitored by LC-MS if desired. Often, Ugi products precipitate from the reaction

mixture, simplifying purification. [12]

Workup and Analysis:

For many Ugi reactions, simply removing the solvent under reduced pressure is sufficient

to yield the crude product.

If the product precipitates, it can be isolated by filtration.

The resulting library can then be re-dissolved in DMSO for screening, with QC performed

via LC-MS.

Characterization of Synthesized Libraries
Quality control is essential to validate the integrity of a synthesized library.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary high-throughput

technique. It provides rapid confirmation of the molecular weight of the desired product in

each well and gives an estimate of its purity by analyzing the UV chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For hit validation or lead optimization,

¹H and ¹³C NMR should be performed on resynthesized, purified compounds to definitively

confirm their structure.

By leveraging the strategic design of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid and applying

robust parallel synthesis protocols such as amide coupling or the Ugi reaction, researchers can

rapidly generate large, diverse, and high-quality chemical libraries, significantly accelerating the

engine of modern drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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